1,2,3-Trimethylbenzene

Catalog No.
S593132
CAS No.
526-73-8
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trimethylbenzene

CAS Number

526-73-8

Product Name

1,2,3-Trimethylbenzene

IUPAC Name

1,2,3-trimethylbenzene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3

InChI Key

FYGHSUNMUKGBRK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C

solubility

6.26e-04 M
Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride
In water, 75.2 mg/L at 25 °C
Solubility in water, g/100ml: 0.005
Solubility in water: very poor
Low

Synonyms

1,2,3-Trimethyl-benzene; Hemimellitene; Hemimellitol; NSC 5167; NSC 65599

Canonical SMILES

CC1=C(C(=CC=C1)C)C

The exact mass of the compound 1,2,3-Trimethylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.26e-04 mmiscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloridein water, 75.2 mg/l at 25 °csolubility in water, g/100ml: 0.005solubility in water: very poorlow. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65599. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of trimethylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,3-Trimethylbenzene (hemimellitene) is an aromatic hydrocarbon characterized by three adjacent methyl groups on the benzene ring. As a specialized high-boiling solvent and critical chemical intermediate, it possesses a distinct boiling point of 176.1 °C and a melting point of -25.4 °C[1]. In industrial procurement, it is primarily sourced as the requisite precursor for hemimellitic acid synthesis, a component in specialized fuel formulations, and a solvent in processes requiring higher thermal stability than standard xylenes or toluene[1]. Its vicinal substitution pattern provides specific steric environments that dictate strict regioselectivity, making it a highly targeted material for advanced ligand synthesis and complex intermediate manufacturing.

While 1,3,5-trimethylbenzene (mesitylene) and 1,2,4-trimethylbenzene (pseudocumene) share the same molecular formula (C9H12), they are not interchangeable with 1,2,3-trimethylbenzene in precise chemical manufacturing [1]. Substituting 1,2,3-trimethylbenzene with mesitylene alters the downstream oxidation products entirely, yielding trimesic acid instead of the targeted hemimellitic acid, which fundamentally changes the thermal and mechanical properties of resulting polyester resins and plasticizers [2]. Furthermore, the asymmetric but highly crowded vicinal methyl arrangement in 1,2,3-trimethylbenzene dictates strict regioselectivity in electrophilic aromatic substitutions and benzylic C-H activations. Using a less sterically hindered isomer will lead to incorrect substitution patterns, drastically reducing target yields and requiring costly downstream purification.

Differentiated Boiling Point and Thermal Processability

1,2,3-Trimethylbenzene exhibits a boiling point of 176.1 °C, which is significantly higher than its isomers 1,3,5-trimethylbenzene (164.7 °C) and 1,2,4-trimethylbenzene (169.4 °C) [1]. Additionally, its melting point of -25.4 °C is considerably higher than the -44.8 °C observed for mesitylene[1]. This ~11 °C boiling point differential allows 1,2,3-trimethylbenzene to be utilized in higher-temperature solvent applications and precise fractional distillation separations where mesitylene would prematurely vaporize.

Evidence DimensionBoiling Point and Melting Point
Target Compound DataBP: 176.1 °C, MP: -25.4 °C
Comparator Or Baseline1,3,5-Trimethylbenzene (BP: 164.7 °C, MP: -44.8 °C)
Quantified Difference+11.4 °C higher boiling point and +19.4 °C higher melting point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables procurement for higher-temperature solvent workflows and ensures distinct phase behavior in fuel formulations compared to symmetric isomers.

Exclusive Precursor for Hemimellitic Acid Synthesis

The specific vicinal arrangement of the methyl groups in 1,2,3-trimethylbenzene makes it the exclusive precursor for the synthesis of 1,2,3-benzenetricarboxylic acid (hemimellitic acid) via aerobic or chemical oxidation [1]. In contrast, oxidizing 1,2,4-trimethylbenzene yields trimellitic acid, and 1,3,5-trimethylbenzene yields trimesic acid [1]. Because hemimellitic acid provides distinct cross-linking geometries in the production of specialized plasticizers, polyester, and polyamide resins with high thermal resistance, manufacturers cannot substitute 1,2,3-trimethylbenzene with other C9 aromatics without fundamentally altering the polymer's structural integrity.

Evidence DimensionOxidation Product Identity
Target Compound DataYields 1,2,3-benzenetricarboxylic acid (hemimellitic acid)
Comparator Or Baseline1,3,5-Trimethylbenzene (yields trimesic acid); 1,2,4-Trimethylbenzene (yields trimellitic acid)
Quantified Difference100% divergence in resulting dicarboxylic/tricarboxylic acid structure
ConditionsAerobic or chemical oxidation (e.g., KMnO4 or nitric acid)

Critical for buyers sourcing raw materials for specific high-thermal-resistance polyester and polyamide resins where precise cross-linking geometry is required.

Occupational Handling and Metabolic Clearance Rates

When selecting solvents for industrial environments, the toxicokinetic profile is a critical procurement factor. 1,2,3-Trimethylbenzene is metabolized and excreted significantly more slowly than its isomers 1,3,5-trimethylbenzene and 1,2,4-trimethylbenzene [1]. Approximately 33% of an oral dose is excreted in the urine within 48 hours, leading to a higher retention time in biological systems [1]. This slower metabolic clearance necessitates stricter occupational exposure controls and ventilation protocols compared to the use of mesitylene or pseudocumene in large-scale operations.

Evidence DimensionMetabolic Excretion Rate
Target Compound DataSlower metabolism; ~33% excreted within 48 hours
Comparator Or Baseline1,3,5-Trimethylbenzene and 1,2,4-Trimethylbenzene (rapidly metabolized and excreted)
Quantified DifferenceSignificantly lower clearance rate, contributing to relatively greater systemic retention
ConditionsIn vivo mammalian metabolic studies

Dictates the necessity for upgraded personal protective equipment (PPE) and stricter environmental controls during bulk procurement and handling.

Differentiated Benzylic C-H Activation in Catalysis

In advanced catalytic processes, such as iridium-mediated benzylic C-H oxidative addition, 1,2,3-trimethylbenzene demonstrates a distinct reactivity profile due to its vicinal steric hindrance [1]. The regioselectivity for the activation of the two less hindered outer methyl groups versus the highly hindered internal methyl group is approximately 2.1:1 [1]. This stands in contrast to the symmetric 1,3,5-trimethylbenzene (mesitylene), where all methyl groups are equally accessible. This specific steric differentiation allows chemists to selectively functionalize the outer methyl groups, providing a distinct scaffold for complex ligand design.

Evidence DimensionBenzylic C-H Activation Regioselectivity
Target Compound Data2.1:1 preference for outer vs. inner methyl group activation
Comparator Or Baseline1,3,5-Trimethylbenzene (1:1:1 equal reactivity across all methyls)
Quantified Difference>2-fold preference for specific methyl group functionalization
ConditionsIridium-catalyzed oxidative addition

Provides a highly controllable scaffold for researchers and manufacturers developing sterically demanding ligands or complex fine chemicals.

Precursor for High-Performance Polyester and Polyamide Resins

Directly utilizing its specific oxidation pathway to hemimellitic acid, 1,2,3-trimethylbenzene is the required starting material for synthesizing specialized plasticizers and resins that demand high thermal resistance and distinct cross-linking geometries [1].

High-Temperature Specialty Solvent Workflows

Leveraging its elevated boiling point of 176.1 °C, this compound is ideal for liquid-phase reactions and extractions that require higher thermal stability than what is achievable with mesitylene, pseudocumene, or standard xylenes[2].

Advanced Ligand and Catalyst Development

Due to the differentiated reactivity of its outer versus inner methyl groups during benzylic C-H activation, 1,2,3-trimethylbenzene serves as an effective scaffold for synthesizing sterically tuned organometallic ligands used in modern homogeneous catalysis [3].

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a distinctive, aromatic odor.

Color/Form

Colorless liquid
Clear, colorless liquid

XLogP3

3.6

Boiling Point

176.1 °C
176.12 °C
176 °C
165-176 °C
329-349°F
349°F

Flash Point

44 to 53 °C (closed cup)
111 °F (44 °C) (Closed cup)
44 °C
44-53 °C c.c.
112-122°F

Vapor Density

4.15 (Air = 1)
Relative vapor density (air = 1): 4.1

Density

0.8944 g/cu cm at 20 °C
0.89 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
Relative density (water = 1): 0.86-0.89
0.86-0.89
0.89

LogP

3.66 (LogP)
log Kow = 3.66
3.7
3.4/3.8

Odor

Distinctive, aromatic odo

Melting Point

-25.4 °C
-25 °C
-25 - 45 °C
-77 - (-)14°F
-14°F

UNII

ZK4R7UPH6R

GHS Hazard Statements

Aggregated GHS information provided by 1751 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 94 of 1751 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1657 of 1751 companies with hazard statement code(s):;
H226 (97.71%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (92.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.69 mmHg
1.69 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.18
Vapor pressure, kPa at 20 °C: 0.18 - 0.25
varies
(62°F): 1 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

526-73-8
25551-13-7

Wikipedia

1,2,3-trimethylbenzene

Biological Half Life

4.00 Days
0.60 Days
... Ten healthy male volunteers were exposed to trimethylbenzene (TMB) vapor in an exposure chamber for 2 hr at a work load of 50 W. The subjects were exposed on four occasions, to 25 ppm of 1,2,4-TMB, 1,2,3-TMB, and 1,3,5-TMB, respectively, and 2 ppm of 1,2,4-TMB. Urine was collected from the onset of exposure until the following morning. All six possible dimethylhippuric acid (DMHA) isomers were analyzed by high-performance liquid chromatography. ... The half-times of the different DMHA isomers ranged from 4 to 16 hr.

Methods of Manufacturing

... Hemimellitene ... /is/ found in coal tar oil ... /It/ can be isolated by distillation and purified by the differential hydrolysis of ... /its/ sulfonic acids.

General Manufacturing Information

Benzene, 1,2,3-trimethyl-: ACTIVE
Occurs in some petroleums

Analytic Laboratory Methods

Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: 1,2,3-trimethylbenzene; Matrix: surface- or ground-water samples; Detection Limit: 0.036 ug/L.
Method: OSHA PV 2091; Procedure: gas chromatography with flame ionization detector.; Analyte: 1,2,3-trimethylbenzene; Matrix: air; Detection Limit: 1 ug/sample.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Trimethylbenzene must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), and strong oxidizers (such as chlorine, bromine, and fluorine) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition such as smoking and open flames are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. /Trimethyl benzenes/

Dates

Last modified: 08-15-2023

Explore Compound Types